5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole is a chemical compound characterized by its unique structure, which includes a thiadiazole ring substituted with a chloro group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of 2,2,2-trifluoroethylamine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as sulfoxides and sulfones.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted derivatives with different nucleophiles attached to the thiadiazole ring.
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism by which 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole exerts its effects depends on its specific application. For example, in the case of pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific derivatives of the compound.
Comparison with Similar Compounds
5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine: This compound shares a similar structure but has a different heterocyclic ring system.
Flupentiofenox: Another compound with a trifluoroethyl group, used as an insecticide and acaricide.
Uniqueness: 5-Chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.
Properties
IUPAC Name |
5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2S/c5-3-9-2(10-11-3)1-4(6,7)8/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBYGYHKZLAYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NSC(=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.